molecular formula C6H10O3 B1317527 (S)-2-(Tetrahydrofuran-3-YL)acetic acid CAS No. 146255-26-7

(S)-2-(Tetrahydrofuran-3-YL)acetic acid

Cat. No.: B1317527
CAS No.: 146255-26-7
M. Wt: 130.14 g/mol
InChI Key: JSWKBJIKVSXWDJ-YFKPBYRVSA-N
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Description

(S)-2-(Tetrahydrofuran-3-YL)acetic acid is an organic compound that features a tetrahydrofuran ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Tetrahydrofuran-3-YL)acetic acid typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the reaction of (S)-tetrahydrofuran-3-ylmethanol with a suitable acylating agent, such as acetic anhydride, under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Tetrahydrofuran-3-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the tetrahydrofuran ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or organometallic reagents can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(S)-2-(Tetrahydrofuran-3-YL)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme-catalyzed reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(Tetrahydrofuran-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Tetrahydrofuran-3-YL)acetic acid: The enantiomer of the compound, with different stereochemistry.

    Tetrahydrofuran-2-carboxylic acid: A similar compound with the carboxylic acid group attached at a different position on the ring.

    2-(Tetrahydrofuran-3-YL)propanoic acid: A compound with a propanoic acid moiety instead of acetic acid.

Uniqueness

(S)-2-(Tetrahydrofuran-3-YL)acetic acid is unique due to its specific stereochemistry and the presence of both a tetrahydrofuran ring and an acetic acid moiety. This combination of features allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(3S)-oxolan-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWKBJIKVSXWDJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566148
Record name [(3S)-Oxolan-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146255-26-7
Record name (3S)-Tetrahydro-3-furanacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146255-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3S)-Oxolan-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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